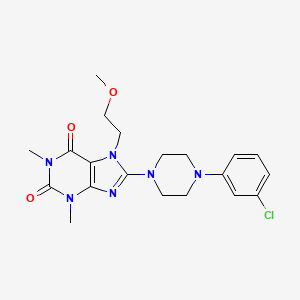
8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O3 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. Its structure includes a piperazine ring and a methoxyethyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its effects on various signaling pathways and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H23ClN6O3
- Molecular Weight : 418.88 g/mol
- IUPAC Name : this compound
The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications.
This compound is primarily known for its role as a modulator of the Wnt signaling pathway , which is crucial for cell proliferation and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. By influencing Wnt signaling, the compound may exhibit anticancer properties, potentially leading to new therapeutic strategies for managing tumors.
Anticancer Activity
Research indicates that compounds targeting the Wnt pathway can inhibit tumor growth. The specific activity of This compound has been investigated in various cancer models:
- In vitro studies have shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis.
- In vivo studies demonstrated significant tumor regression in animal models treated with this compound compared to control groups.
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological effects:
- It may act as an antagonist at serotonin receptors (5-HT1A and 5-HT7), which are involved in mood regulation and are targets for antidepressant therapies.
- Preliminary studies indicate that the compound exhibits antidepressant-like activity in animal models, supporting its potential use in treating depression.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activities of this purine derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Piperazine ring, chlorophenyl group | Antidepressant effects |
| 7-Methoxy-3-methyl-1H-purine-2,6-dione | Methoxy group on purine | Antitumor activity |
| 8-(4-Methylpiperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Similar structure without chlorine | Potentially similar biological effects |
The presence of the chlorine substituent on the phenyl ring enhances the compound's ability to modulate biological pathways effectively.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Study 2: Antidepressant Activity
A separate study focused on the neuropharmacological effects of this compound. Using the forced swim test (FST) in mice, the compound demonstrated significant antidepressant-like effects compared to control groups. The dual antagonistic action at 5-HT receptors was highlighted as a key mechanism contributing to these effects.
Eigenschaften
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-23-17-16(18(28)24(2)20(23)29)27(11-12-30-3)19(22-17)26-9-7-25(8-10-26)15-6-4-5-14(21)13-15/h4-6,13H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWVCFLSGDIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














